1-[4-(2-Methoxyphenyl)piperazin-1-YL]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one
Description
1-[4-(2-Methoxyphenyl)piperazin-1-YL]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which combines a piperazine ring with a phenyl-oxadiazole moiety, making it a subject of study for its potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c1-33-24-10-6-5-9-23(24)30-15-17-31(18-16-30)25(32)19-34-22-13-11-21(12-14-22)27-28-26(29-35-27)20-7-3-2-4-8-20/h2-14H,15-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBOJUCLSNPEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(2-Methoxyphenyl)piperazin-1-YL]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one typically involves multiple steps, starting with the preparation of the piperazine and oxadiazole intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[4-(2-Methoxyphenyl)piperazin-1-YL]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as a neurotransmitter modulator.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as alpha1-adrenergic receptors. It acts as an antagonist, blocking the receptor’s activity and thereby modulating neurotransmitter release and signal transduction pathways. This mechanism is crucial for its potential therapeutic applications in treating conditions like hypertension and anxiety .
Comparison with Similar Compounds
Similar compounds include:
Trazodone: Another piperazine derivative used as an antidepressant.
Naftopidil: A selective alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
